![molecular formula C31H24Cl2N2O3 B378315 (1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE](/img/structure/B378315.png)
(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE is a complex organic compound that features a benzimidazole core, a chlorophenyl group, and a chlorobenzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the use of chlorobenzene derivatives in a Friedel-Crafts alkylation reaction.
Attachment of the Methylphenoxyethyl Group: This can be done through nucleophilic substitution reactions using appropriate alkyl halides.
Esterification with Chlorobenzoic Acid: The final step involves esterification of the intermediate with 4-chlorobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Materials Science: This compound can be explored for its potential use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological processes and interactions at the molecular level.
作用機序
The mechanism of action of (1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and proteins, potentially inhibiting their function. The chlorophenyl and methylphenoxyethyl groups may enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 1-(4-chlorophenyl)-2-{4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone
Uniqueness
(1E)-1-(4-CHLOROPHENYL)-2-{1-[2-(2-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHENYL 4-CHLOROBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both benzimidazole and chlorobenzoate moieties makes it distinct from other similar compounds, potentially offering unique interactions and applications.
特性
分子式 |
C31H24Cl2N2O3 |
|---|---|
分子量 |
543.4g/mol |
IUPAC名 |
[(E)-1-(4-chlorophenyl)-2-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]ethenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C31H24Cl2N2O3/c1-21-6-2-5-9-28(21)37-19-18-35-27-8-4-3-7-26(27)34-30(35)20-29(22-10-14-24(32)15-11-22)38-31(36)23-12-16-25(33)17-13-23/h2-17,20H,18-19H2,1H3/b29-20+ |
InChIキー |
XFYCRTUFLOFDIL-ZTKZIYFRSA-N |
SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
異性体SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2/C=C(\C4=CC=C(C=C4)Cl)/OC(=O)C5=CC=C(C=C5)Cl |
正規SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


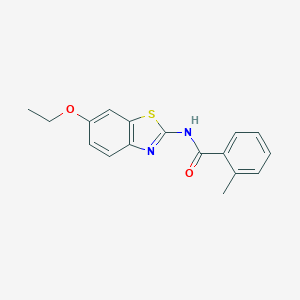

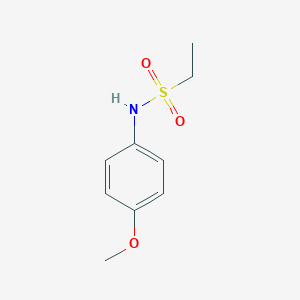
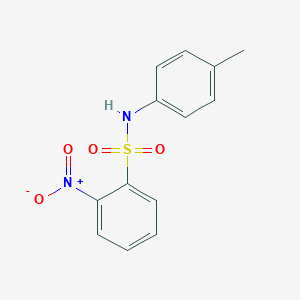
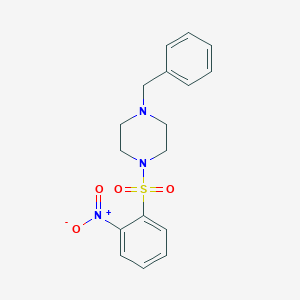
![1-Methyl-3-[3-(trifluoromethyl)phenyl]-2,4,5-imidazolidinetrione](/img/structure/B378239.png)
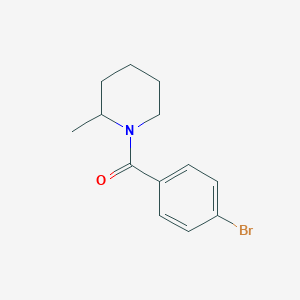
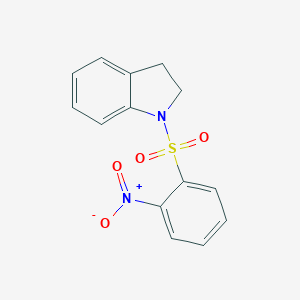
![Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B378243.png)
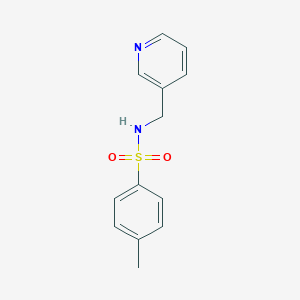
![2-BROMO-4-[N-(4-METHYLBENZENESULFONYL)ACETAMIDO]NAPHTHALEN-1-YL ACETATE](/img/structure/B378252.png)
![3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,6-triene-5-thione](/img/structure/B378253.png)

![5,7-Dimethyl-2-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B378255.png)
